molecular formula C25H18N2O7 B11687105 4-{[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]methyl}benzoic acid

4-{[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]methyl}benzoic acid

Cat. No.: B11687105
M. Wt: 458.4 g/mol
InChI Key: JVQSVFDGPJSDMU-UHFFFAOYSA-N
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Description

4-[({2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}FORMAMIDO)METHYL]BENZOIC ACID is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by its unique structure, which includes an acetoxyphenyl group, a dihydroisoindole moiety, and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[({2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}FORMAMIDO)METHYL]BENZOIC ACID typically involves multiple steps, including the formation of the acetoxyphenyl group, the dihydroisoindole moiety, and the benzoic acid core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[({2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}FORMAMIDO)METHYL]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[({2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}FORMAMIDO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The acetoxyphenyl group and the dihydroisoindole moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    4-ACETYLOXYBENZOIC ACID: A simpler analog with similar structural features but lacking the dihydroisoindole moiety.

    3-(ACETYLOXY)PHENYLACETIC ACID: Another related compound with an acetoxyphenyl group but different core structure.

Uniqueness: 4-[({2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}FORMAMIDO)METHYL]BENZOIC ACID is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H18N2O7

Molecular Weight

458.4 g/mol

IUPAC Name

4-[[[2-(3-acetyloxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]methyl]benzoic acid

InChI

InChI=1S/C25H18N2O7/c1-14(28)34-19-4-2-3-18(12-19)27-23(30)20-10-9-17(11-21(20)24(27)31)22(29)26-13-15-5-7-16(8-6-15)25(32)33/h2-12H,13H2,1H3,(H,26,29)(H,32,33)

InChI Key

JVQSVFDGPJSDMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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